molecular formula C10H8ClN3OS B3724593 4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No.: B3724593
M. Wt: 253.71 g/mol
InChI Key: KHBZUTKCIKDFSN-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as CBT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have a number of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to act through several different pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, as well as to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce tumor growth and inhibit cancer cell proliferation. In addition, this compound has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in lab experiments is that it has been shown to have low toxicity, making it a safer alternative to other compounds that may be more harmful to cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to design experiments that can effectively test its potential applications.

Future Directions

There are several future directions for research on 4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One area of interest is the development of new synthesis methods that can produce larger quantities of this compound more efficiently. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration methods for this compound in order to maximize its potential benefits.

Scientific Research Applications

4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for a variety of scientific research applications, including its potential as an anti-cancer agent, an anti-inflammatory agent, and an antibacterial agent. In addition, this compound has been shown to have antioxidant properties and may be useful in the treatment of neurodegenerative diseases.

Properties

IUPAC Name

(2E)-2-[(Z)-(4-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-8-3-1-7(2-4-8)5-12-14-10-13-9(15)6-16-10/h1-5H,6H2,(H,13,14,15)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBZUTKCIKDFSN-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\N=C/C2=CC=C(C=C2)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
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4-chlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

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